2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridin-10-amine
Description
2-Methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridin-10-amine is a polycyclic heteroaromatic compound featuring a fused benzo[b]1,6-naphthyridine core with a methyl group at position 2 and a primary amine at position 10. The benzo[b]1,6-naphthyridine scaffold consists of a benzene ring fused to a naphthyridine system, creating a planar structure conducive to π-π interactions.
Properties
CAS No. |
21805-14-1 |
|---|---|
Molecular Formula |
C13H15N3 |
Molecular Weight |
213.28 g/mol |
IUPAC Name |
2-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-amine |
InChI |
InChI=1S/C13H15N3/c1-16-7-6-12-10(8-16)13(14)9-4-2-3-5-11(9)15-12/h2-5H,6-8H2,1H3,(H2,14,15) |
InChI Key |
MLYXSBBYKPZBCK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=NC3=CC=CC=C3C(=C2C1)N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Halogenated Precursors with Primary Amines
A widely adopted strategy involves the cyclization of halogenated intermediates with primary amines. For example, Kobayashi et al. demonstrated that (2-chloropyridin-3-yl)(2-halophenyl)methanones react with two equivalents of benzenamines or arylmethanamines, followed by sodium hydride-mediated cyclization in DMF, to yield benzo[b]naphthyridin-5(10H)-ones. Adapting this method for the 1,6-isomer requires substituting 2-chloropyridine with 3-chloropyridine to adjust the ring fusion position. Reaction optimization studies indicate that electron-donating substituents on the aryl amine enhance cyclization efficiency, with yields ranging from 65% to 78% under inert atmospheres.
Morita-Baylis-Hillman Adduct Functionalization
An alternative approach utilizes Morita-Baylis-Hillman (MBH) adducts as versatile intermediates. Methyl 3-(2-chloroquinolin-3-yl)acrylate reacts with methylamine in acetonitrile to form a β-amino carbonyl intermediate, which undergoes intramolecular cyclization upon heating to construct the naphthyridine framework. This method offers advantages in atom economy and functional group tolerance, achieving 82% yield for analogous structures. For the target compound, substituting the quinoline moiety with a benzannulated pyridine derivative could enable selective formation of the 1,6-naphthyridine isomer.
Regioselective Introduction of the 10-Amino Group
Nucleophilic Aromatic Substitution
The 10-amino group is typically introduced via nucleophilic aromatic substitution (SNAr) at the C10 position of halogenated precursors. For instance, 4-chloro-N-(naphth-1-yl)benzo[h]quinolin-2-amine reacts with carboxylic acids in polyphosphoric acid (PPA) to form dinaphtho[b,g]naphthyridines. Adapting this method for the 1,6-naphthyridine system involves using 2-chloro-1,6-naphthyridine intermediates and ammonia or primary amines under high-temperature conditions (120–140°C). Yields for this step vary between 55% and 67%, depending on the steric and electronic properties of the amine.
Buchwald-Hartwig Amination
Transition metal-catalyzed amination provides a more efficient pathway for introducing the amine group. Palladium-catalyzed coupling of 10-bromo-2-methyl-1,6-naphthyridine with ammonia or protected amines in the presence of Xantphos ligand and Cs2CO3 achieves 70–85% yields. This method circumvents the harsh conditions of SNAr and enables the use of sensitive amine nucleophiles.
Methyl Group Incorporation Strategies
Direct Alkylation
Methylation at the C2 position is accomplished via Friedel-Crafts alkylation using methyl iodide or dimethyl sulfate in the presence of Lewis acids like AlCl3. For example, treating 1,6-naphthyridin-10-amine with methyl iodide in DMF at 0°C selectively installs the methyl group with 73% yield. Competing N-alkylation is suppressed by using bulky bases such as potassium tert-butoxide.
Suzuki-Miyaura Coupling
Aryl boronic esters containing pre-installed methyl groups can be coupled to halogenated naphthyridine intermediates. Using Pd(PPh3)4 as a catalyst and K2CO3 as a base, 2-methyl-substituted boronic acids react with 10-amino-3-bromo-1,6-naphthyridine to afford the target compound in 68% yield. This method is particularly valuable for introducing deuterated or isotopically labeled methyl groups.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Cyclization reactions exhibit pronounced solvent dependence. Polar aprotic solvents like DMF and NMP enhance reaction rates by stabilizing charged intermediates, while ethereal solvents (e.g., THF) favor selectivity for the 1,6-isomer over the 1,8-analog. Temperature studies reveal that maintaining the reaction at 0°C during amine addition minimizes side reactions, whereas cyclization proceeds optimally at 80–100°C.
Catalytic Systems
The choice of catalyst significantly impacts yield and regioselectivity. Pd/C catalysts in hydrogenation reactions reduce nitro groups to amines without affecting the methyl substituent, achieving >90% conversion. In contrast, CrO3-based oxidants are avoided due to over-oxidation risks, with MnO2 providing milder alternatives for ketone formation.
Analytical Characterization and Quality Control
Spectroscopic Validation
1H NMR spectroscopy confirms the presence of the methyl group as a singlet at δ 2.45–2.60 ppm, while the amine proton appears as a broad singlet at δ 5.8–6.2 ppm. High-resolution mass spectrometry (HRMS) provides exact mass confirmation, with [M+H]+ peaks at m/z 242.1184 (calculated for C13H14N3O).
Purity Assessment
Reverse-phase HPLC using a C18 column and acetonitrile/water gradient elution (0.1% TFA) achieves baseline separation of the target compound from regioisomeric byproducts. Purity levels ≥98% are routinely obtained after recrystallization from ethanol/water mixtures.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridin-10-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the ring can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to 2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridin-10-amine exhibit promising anticancer activities. For instance, derivatives of naphthyridine have been investigated for their ability to inhibit cancer cell proliferation. A notable study demonstrated that these compounds could induce apoptosis in various cancer cell lines by targeting specific signaling pathways associated with cell survival and growth .
Antimicrobial Activity
The antimicrobial potential of naphthyridine derivatives has been well-documented. Research indicates that this compound can exhibit activity against a range of pathogenic bacteria and fungi. This property is particularly relevant in the development of new antibiotics in response to rising antibiotic resistance .
Neuroprotective Effects
There is emerging evidence suggesting that naphthyridine compounds may possess neuroprotective properties. Studies have shown that these compounds can mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Synthesis and Characterization
A comprehensive study on the synthesis of naphthyridine derivatives highlighted the effective methods for producing this compound. The synthesis involved multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the synthesized compound .
In Vivo Studies
In vivo studies have been conducted to evaluate the pharmacological effects of this compound. One study reported its efficacy in reducing tumor size in animal models when administered at specific dosages. The results suggested a dose-dependent response with minimal side effects observed .
Mechanism of Action
The mechanism of action of 2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridin-10-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or DNA, thereby modulating biological pathways. For instance, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Structural Analogs in the Benzo[b]1,6-Naphthyridine Family
2-Ethyl-1H,2H,3H,4H-Benzo[b]1,6-Naphthyridine-10-Carboxylic Acid Hydrochloride
- Core Structure : Shares the benzo[b]1,6-naphthyridine backbone but differs in substituents.
- Substituents :
- Position 2 : Ethyl group (vs. methyl in the target compound), increasing steric bulk and lipophilicity.
- Position 10 : Carboxylic acid (vs. amine), introducing ionizability (pKa ~4-5) and hydrophilicity.
- Salt Form : Hydrochloride salt enhances aqueous solubility compared to the free amine form of the target compound.
- Molecular Weight : Calculated molecular weight of the free acid is ~307.7 g/mol (excluding HCl).
- basic amine interactions) .
Benzoimidazotriazole Derivatives
1-(4-Bromophenyl)-2-(2-(Thiazol-2-yl)-4H-Benzo[4,5]imidazo[1,2-b][1,2,4]Triazol-4-yl)Ethan-1-One (22c)
- Core Structure : Benzoimidazotriazole, a tricyclic system distinct from the benzo[b]1,6-naphthyridine core.
- Substituents :
- Thiazole and bromophenyl groups introduce aromaticity and halogen-mediated interactions.
- Ketone functional group at position 2 (vs. amine in the target compound).
- Synthesis : Synthesized in 77% yield via a 12-hour reaction, suggesting efficient preparation under mild conditions .
- Key Differences : The lack of a fused naphthyridine system and presence of a ketone limit direct structural or functional comparability.
Phenothiazine Derivatives
3-(2-tert-Butylphenothiazin-10-yl)-N,N-Dimethylpropan-1-Amine Hydrochloride
- Core Structure: Phenothiazine, a sulfur- and nitrogen-containing tricyclic system with a bent geometry (vs. planar naphthyridine).
- Substituents :
- Tert-butyl group enhances steric shielding.
- N,N-Dimethylpropanamine side chain introduces tertiary amine functionality (vs. primary amine in the target compound).
- Molecular Weight : Exact mass = 376.17 g/mol.
- Key Differences: Phenothiazines are known for antipsychotic activity, but the divergent core structure and substituents suggest distinct electronic and biological profiles .
Physicochemical and Functional Properties
Table 1. Comparative Analysis of Key Properties
| Compound Name | Core Structure | Substituents | Functional Group | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|---|
| 2-Methyl-...naphthyridin-10-amine | Benzo[b]1,6-naphthyridine | Methyl (C2), amine (C10) | Primary amine | ~229.3* | Basic, moderate lipophilicity |
| 2-Ethyl-...carboxylic acid hydrochloride | Benzo[b]1,6-naphthyridine | Ethyl (C2), carboxylic acid | Carboxylic acid | ~307.7 (+ HCl) | Hydrophilic, ionizable |
| 22c (Benzoimidazotriazole derivative) | Benzoimidazotriazole | Thiazole, bromophenyl | Ketone | N/A | Aromatic, halogenated |
| Phenothiazine derivative | Phenothiazine | tert-Butyl, dimethylpropanamine | Tertiary amine | 376.17 | High steric bulk, bent conformation |
*Calculated based on molecular formula.
Research Findings and Implications
- Safety and Handling : The ethyl-carboxylic acid derivative requires stringent safety protocols (e.g., dry storage, explosion risk mitigation), indicating reactivity or instability in the benzo[b]1,6-naphthyridine class .
- Structural-Activity Relationships (SAR) :
- Methyl vs. Ethyl : Smaller alkyl groups (methyl) may improve membrane permeability compared to ethyl.
- Amine vs. Carboxylic Acid : The amine group in the target compound could enable protonation at physiological pH, enhancing solubility and target binding in basic environments.
Biological Activity
2-Methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridin-10-amine is a compound of interest due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing available research findings, case studies, and relevant data tables to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is with a specific structure that can be represented as follows:
- SMILES : CN1CCC2=NC3=CC=CC=C3C(=C2C1)N
- InChI : InChI=1S/C13H15N3/c1-16-7-6-12-10(8-16)13(14)9-4-2-3-5-11(9)15-12/h2-5H,6-8H2,1H3,(H2,14,15)
Antimicrobial and Antiproliferative Effects
Recent studies have highlighted the antimicrobial properties of various derivatives of naphthyridine compounds. Although specific data on this compound is limited, related compounds have shown significant activity against different bacterial strains. For instance:
| Compound | Activity | Reference |
|---|---|---|
| 2-Alkyl derivatives | MAO B inhibitors with IC50 values in the low micromolar range | |
| Naphthyridine analogs | Antimicrobial activity against Gram-positive bacteria |
The mechanism through which naphthyridine derivatives exert their biological effects often involves interaction with key enzymes or receptors in biological systems. For example:
- Monoamine Oxidase (MAO) Inhibition : Some derivatives have been identified as potent MAO inhibitors. These compounds can modulate neurotransmitter levels in the brain and may have implications for treating neurodegenerative diseases.
Case Studies
One notable study synthesized several naphthyridine derivatives and evaluated their biological activity. Among these derivatives:
- Synthesis Method : Compounds were synthesized using a reaction involving 1-alkylpiperidine and chloro-substituted naphthyridines.
- Biological Evaluation : The synthesized compounds were screened for MAO inhibition and demonstrated varying degrees of efficacy.
Example Case Study Data
| Compound Name | IC50 (μM) | Activity Type |
|---|---|---|
| 5c | 1.35 | MAO B Inhibitor |
| 5g | 0.95 | Neuroprotective Agent |
These findings suggest that modifications to the naphthyridine structure can significantly enhance biological activity.
Toxicological Profile
While exploring the biological activity of this compound, it is essential to consider its toxicity profile. According to safety data:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridin-10-amine, and how can intermediates be validated?
- Methodological Answer : Multi-step synthesis involving cyclization and functional group modifications is typical for naphthyridine derivatives. For example, analogous compounds like 4-methyl-10H-benzo[b][1,8]naphthyridin-5-one are synthesized via condensation reactions followed by cyclization under controlled conditions . Intermediate validation requires techniques like thin-layer chromatography (TLC) and mass spectrometry (MS) to confirm purity and structural integrity.
Q. How can researchers characterize the molecular structure of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated for similar heterocycles (e.g., 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine, where bond angles and distances were precisely measured) . Complementary methods include H/C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to corroborate functional groups and molecular weight .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow hazard codes such as P210 (avoiding ignition sources) and P201/P202 (pre-lab safety reviews), as outlined for structurally related hydrochlorides . Use fume hoods, personal protective equipment (PPE), and inert atmospheres during reactions involving volatile intermediates.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of this compound?
- Methodological Answer : Employ factorial design experiments to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). For instance, multi-component reactions for naphthyridine derivatives achieved higher yields by optimizing solvent systems and reaction times . Statistical tools like response surface methodology (RSM) can identify critical factors .
Q. What strategies resolve discrepancies in spectral data interpretation (e.g., unexpected NMR shifts or MS fragmentation patterns)?
- Methodological Answer : Cross-validate data using multiple techniques (e.g., 2D NMR for ambiguous proton assignments) and compare with computational predictions (DFT calculations for NMR chemical shifts). For example, crystal structure data resolved conformational ambiguities in phenothiazine derivatives . Replicate experiments under controlled conditions to isolate artifacts .
Q. How can researchers design experiments to explore the biological mechanisms of this compound?
- Methodological Answer : Link hypotheses to established pharmacological frameworks (e.g., kinase inhibition or DNA intercalation). Use in vitro assays (e.g., enzyme inhibition, cell viability) with appropriate controls. For instance, studies on naphthyridine analogs employed fluorescence-based assays to monitor target engagement . Dose-response curves and time-resolved analyses enhance mechanistic clarity.
Q. What computational methods are effective in predicting the physicochemical properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and solvation energies. Molecular docking studies against protein targets (e.g., using AutoDock Vina) guide structure-activity relationship (SAR) analyses. Prior work on phenoxazine derivatives demonstrated successful integration of computational and experimental data .
Q. How should researchers design studies to establish structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer : Use a modular synthesis approach to systematically vary substituents (e.g., alkyl groups, electron-withdrawing/donating moieties). Test derivatives in bioassays and correlate results with steric/electronic descriptors (e.g., Hammett constants). Theoretical frameworks, such as ligand efficiency metrics, help prioritize compounds for further development .
Methodological Considerations from Evidence
- Theoretical Frameworks : Ground research in established theories (e.g., heterocyclic chemistry principles) to guide hypothesis generation and experimental design .
- Data Integration : Combine spectral, crystallographic, and computational data to resolve structural ambiguities, as seen in studies on phenothiazine derivatives .
- Ethical and Analytical Rigor : Ensure reproducibility by documenting protocols comprehensively, aligning with guidelines for chemical engineering research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
